(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate
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Overview
Description
(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of cyclodextrins to form inclusion complexes. These complexes are prepared by incorporating the host molecule into the non-polar cavity of cyclodextrins . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the inclusion process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar methods as in the laboratory but with adjustments to accommodate larger quantities. The use of cyclodextrins remains a key component, and the process is optimized for efficiency and yield. Analytical techniques are employed to ensure the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted compounds with different functional groups .
Scientific Research Applications
(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate has a wide range of scientific research applications, making it a valuable compound in multiple fields:
Chemistry: It is used to study reaction mechanisms and the formation of inclusion complexes.
Biology: The compound is explored for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of (4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, depending on the context and the specific targets involved .
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O6/c1-18(39-30(2,3)4)26(28(36)40-34-27(35)23-15-9-10-16-25(23)32-33-34)31-29(37)38-17-24-21-13-7-5-11-19(21)20-12-6-8-14-22(20)24/h5-16,18,24,26H,17H2,1-4H3,(H,31,37)/t18?,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDXSZBUHGNMB-IHZSNKTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H](C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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